3-{[(2,2-dichloroacetyl)oxy]imino}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one
Overview
Description
3-{[(2,2-dichloroacetyl)oxy]imino}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C18H14Cl2N2O3 and its molecular weight is 377.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
Research has demonstrated the potential of similar compounds in anticancer applications. For instance, N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs have shown cytotoxicity against various human tumor cell lines, suggesting their utility in cancer drug development (Penthala et al., 2010).
Antimicrobial and Antifungal Properties
Isatin-derived ligands, including compounds structurally similar to 3-{[(2,2-dichloroacetyl)oxy]imino}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one, have shown promising antimicrobial and antifungal properties. These properties are enhanced when these ligands form metal chelates, as observed in a study where metal-based isatins exhibited significant biological activity against selected fungal and bacterial species (Khalid, Sumrra, & Chohan, 2020).
Antitubercular and Antimalarial Activity
Tetrahydropyrimidine–isatin hybrids, structurally similar to the compound , have been synthesized and shown potential as antitubercular and antimalarial agents. This underscores the versatility of such compounds in combating various infectious diseases (Akhaja & Raval, 2012).
Corrosion Inhibition
Research involving 5-Nitro isatin derivatives, closely related to the compound of interest, has revealed their efficacy as corrosion inhibitors. This application is significant in industrial settings, particularly in metal preservation (Ahmed, 2018).
Solid-State Characterisation
Studies on 4-substituted methylidene oxindoles, which share a similar indole core with the compound of interest, have been performed to understand their structure and interactions in crystal forms. This research is pivotal in understanding the physical and chemical properties of these compounds (Tizzard et al., 2013).
Properties
IUPAC Name |
[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3/c1-11-6-8-12(9-7-11)10-22-14-5-3-2-4-13(14)15(17(22)23)21-25-18(24)16(19)20/h2-9,16H,10H2,1H3/b21-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXSWOVYHLYVRX-QNGOZBTKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=NOC(=O)C(Cl)Cl)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=N/OC(=O)C(Cl)Cl)/C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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